![molecular formula C23H24N2O3S B2769881 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide CAS No. 683764-89-8](/img/structure/B2769881.png)
4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It is not intended for human or veterinary use, but for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C23H24N2O3S. The IUPAC name is N-benzyl-4-sulfamoylbenzamide .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Carbonic anhydrases are enzymes crucial for physiological processes, and their inhibitors have applications in treating conditions like glaucoma, epilepsy, and obesity. The sulfonamide group, present in 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide, is a key feature of many carbonic anhydrase inhibitors (CAIs). Research on diuretics and high-ceiling diuretics with CA inhibitory properties, such as benzothiadiazines, reveals their role in managing cardiovascular diseases and obesity due to their polypharmacological effects. These drugs, through CA inhibition, offer insights into designing novel sulfonamide CAIs with potential organ-protective activity and therapeutic applications beyond traditional diuretic use (Carta & Supuran, 2013).
Alzheimer's Disease Imaging
Amyloid imaging in Alzheimer's disease utilizes compounds that can bind to amyloid plaques in the brain, facilitating early disease detection and monitoring. Compounds structurally related to 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide could potentially serve as imaging agents. The development of specific radioligands for PET scans exemplifies the application of complex organic molecules in understanding disease pathophysiology and evaluating antiamyloid therapies (Nordberg, 2008).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives illustrate the application of organic compounds in nanotechnology, polymer processing, and biomedical fields. These compounds self-assemble into nanometer-sized structures stabilized by hydrogen bonding, highlighting the potential of structurally complex molecules in developing new materials with specific functionalities. Such research underscores the broader implications of compounds with intricate structures, including 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide, in supramolecular chemistry and material science (Cantekin, de Greef, & Palmans, 2012).
Sulfonamide Antibiotics
Sulfonamide compounds, due to their bacteriostatic properties, are pivotal in antibiotic therapy against bacterial infections. The exploration of sulfonamide inhibitors for various diseases, including cancer and glaucoma, indicates the vast therapeutic potential of these compounds. The structural component of sulfonamides, akin to 4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide, plays a crucial role in their biological activity and the development of new drugs (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-13-18(2)15-21(14-17)24-23(26)20-9-11-22(12-10-20)29(27,28)25(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFOOMMKVFGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)
![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)
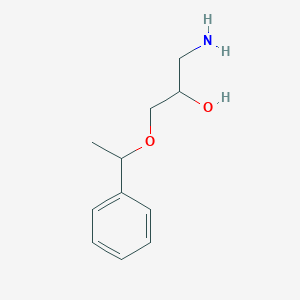
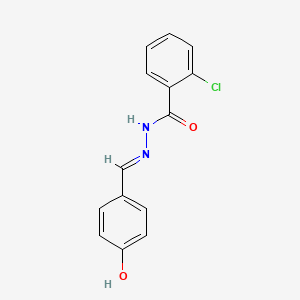
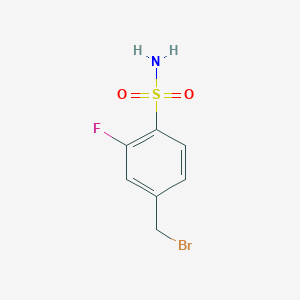
![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)
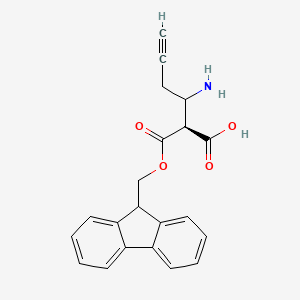

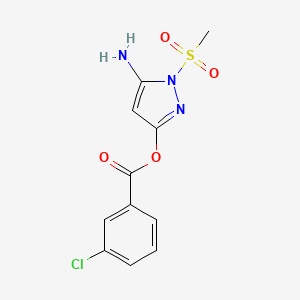
![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)